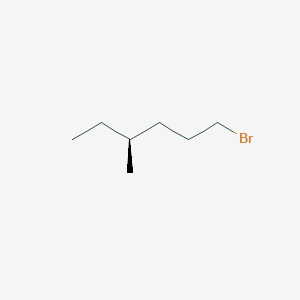

(4S)-1-Bromo-4-methylhexane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4S)-1-Bromo-4-methylhexane is a useful research compound. Its molecular formula is C7H15Br and its molecular weight is 179.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

(4S)-1-Bromo-4-methylhexane undergoes SN2 reactions due to the primary bromide, though steric hindrance from the methyl group may slightly reduce reaction rates compared to linear 1-bromoalkanes.

| Reaction Type | Reagents/Conditions | Expected Product | Mechanism |

|---|---|---|---|

| SN2 | NaOH (aqueous) | (4S)-4-Methylhexanol | Inversion at C1 |

| SN2 | KCN (ethanol) | (4S)-4-Methylheptanenitrile | Nucleophilic attack by cyanide |

-

Kinetic considerations : The calculated boiling point (425.28 K ) and heat of vaporization (ΔvapH° = 37.22 kJ/mol ) suggest moderate volatility, influencing solvent choice for substitution reactions.

-

Steric effects : The methyl group at C4 introduces minor steric hindrance, potentially favoring SN2 over SN1 mechanisms due to reduced carbocation stability at C1.

Elimination Reactions

Under basic conditions, E2 elimination dominates, producing alkenes via dehydrohalogenation. Zaitsev’s rule predicts preferential formation of the more substituted alkene.

| Base | Solvent | Major Product | Minor Product |

|---|---|---|---|

| KOtBu | t-BuOH | 4-Methyl-1-pentene (major) | 3-Methyl-1-pentene (minor) |

| NaOH | Ethanol | Same as above, with lower regioselectivity | - |

-

Thermodynamic stability : The enthalpy of formation (ΔfH° gas = -166.76 kJ/mol ) indicates moderate stability, aligning with typical E2 reactivity for primary bromides.

Grignard Reagent Formation

Reaction with magnesium in anhydrous ether generates a Grignard reagent:

Reaction :

(4S)-1-Bromo-4-methylhexane+Mgdry ether(4S)-4-Methylhexylmagnesium bromide

Applications :

-

Coupling with carbonyl compounds (e.g., ketones, aldehydes) to form alcohols.

-

Stereochemical retention at C4 is expected due to the Grignard’s ionic mechanism.

Cross-Coupling Reactions

The bromide participates in transition-metal-catalyzed reactions:

| Reaction Type | Catalyst | Partner | Product |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄ | Arylboronic acid | (4S)-4-Methylhexylarene |

| Heck reaction | Pd(OAc)₂ | Styrene | Alkenylated derivatives |

-

Kinetic data : The calculated heat capacity (Cp,gas = 236.30–301.90 J/mol·K ) suggests thermal stability under catalytic conditions.

Comparative Reactivity

The methyl branch and chirality differentiate its reactivity from simpler bromoalkanes:

| Property | This compound | 1-Bromododecane |

|---|---|---|

| SN2 rate | Moderate (steric hindrance) | High (unhindered) |

| E2 regioselectivity | Favors internal alkenes | Less selective |

| Chirality impact | Retained in SN2 products | Not applicable |

Propiedades

Número CAS |

53353-01-8 |

|---|---|

Fórmula molecular |

C7H15B |

Peso molecular |

179.1 g/mol |

Nombre IUPAC |

(4S)-1-bromo-4-methylhexane |

InChI |

InChI=1S/C7H15Br/c1-3-7(2)5-4-6-8/h7H,3-6H2,1-2H3/t7-/m0/s1 |

Clave InChI |

QIXNVYCYRYRCAK-ZETCQYMHSA-N |

SMILES |

CCC(C)CCCBr |

SMILES isomérico |

CC[C@H](C)CCCBr |

SMILES canónico |

CCC(C)CCCBr |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.